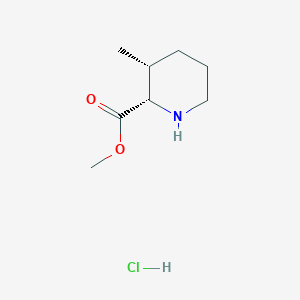

![molecular formula C25H19N3O4 B2479374 8-methoxy-N-(3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 873857-26-2](/img/structure/B2479374.png)

8-methoxy-N-(3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

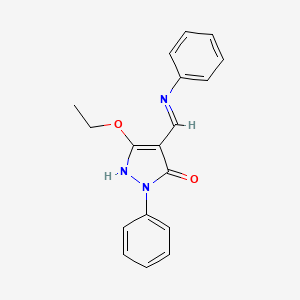

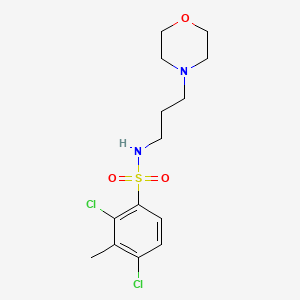

The compound “8-methoxy-N-(3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule that contains several functional groups and rings. It includes an imidazo[1,2-a]pyridine ring, which is a fused ring system containing an imidazole ring and a pyridine ring . This class of compounds has attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

科学的研究の応用

- MMNC , a derivative of the compound, has been investigated for its potential as an antitumor agent. It inhibits the proliferation of cancer cells (such as HCT116 and Caco-2 cells), induces apoptosis, and disrupts the cell cycle in the G2/M phase . Additionally, it interferes with the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cancer progression .

- The compound’s structure suggests it could serve as a ligand or substrate in transition metal-catalyzed reactions. For instance, it might participate in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and organoboron reagents play a key role in this process. The compound’s boron-containing moiety could potentially be utilized in such reactions .

- Several compounds with similar structural features have demonstrated anti-fibrotic activity. For instance, inhibition of collagen synthesis is essential for treating fibrosis-related diseases. The compound’s core structure may contribute to anti-fibrotic effects by targeting relevant pathways or cellular processes .

- The compound’s heterocyclic scaffold resembles other molecules known to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β). These receptors play critical roles in angiogenesis and fibrosis. Investigating the compound’s potential as a kinase inhibitor could be valuable .

- The compound’s synthesis could be explored using solvent- and catalyst-free methods. Microwave irradiation has been successfully employed for the rapid and clean synthesis of related heterocyclic compounds. Investigating its applicability in the synthesis of this compound could enhance its accessibility .

- Understanding the compound’s mechanism of action is crucial. Researchers can explore its interactions with specific cellular targets, evaluate its binding affinity, and elucidate its impact on relevant pathways. Mechanistic studies will provide valuable insights for further applications .

Antitumor Activity

Transition Metal Catalysis

Anti-Fibrotic Properties

VEGFR-2 and PDGF-β Inhibition

Microwave-Assisted Synthesis

Mechanistic Studies

作用機序

特性

IUPAC Name |

8-methoxy-N-[3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O4/c1-15-6-3-11-22-27-20(14-28(15)22)16-7-4-9-18(12-16)26-24(29)19-13-17-8-5-10-21(31-2)23(17)32-25(19)30/h3-14H,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEYAFKUJZMUSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-N-(3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2479297.png)

![N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2479299.png)

![2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide](/img/structure/B2479302.png)

![{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride](/img/structure/B2479305.png)